molecular formula C10H13BrN2O B14782959 2-amino-N-[(3-bromophenyl)methyl]propanamide

2-amino-N-[(3-bromophenyl)methyl]propanamide

Cat. No.: B14782959
M. Wt: 257.13 g/mol
InChI Key: VIUVXBCMYWHMOO-UHFFFAOYSA-N
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Description

2-amino-N-[(3-bromophenyl)methyl]propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a bromophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[(3-bromophenyl)methyl]propanamide typically involves the reaction of 3-bromobenzylamine with a suitable propanamide derivative. One common method is the reaction of 3-bromobenzylamine with 2-bromo-2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-[(3-bromophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-N-[(3-bromophenyl)methyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3-bromophenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The amino group and bromophenyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-amino-N-[(4-bromophenyl)methyl]propanamide
  • 2-amino-N-[(2-bromophenyl)methyl]propanamide
  • 2-amino-N-[(3-chlorophenyl)methyl]propanamide

Comparison: 2-amino-N-[(3-bromophenyl)methyl]propanamide is unique due to the position of the bromine atom on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, the 3-bromophenyl derivative may exhibit different binding affinities and selectivities compared to the 2- or 4-bromophenyl derivatives. Additionally, the presence of bromine versus chlorine can affect the compound’s overall properties, such as its lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-amino-N-[(3-bromophenyl)methyl]propanamide

InChI

InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

VIUVXBCMYWHMOO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)Br)N

Origin of Product

United States

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